molecular formula C9H8N2O B8355829 1-Methoxy-2,7-naphthyridine

1-Methoxy-2,7-naphthyridine

Cat. No.: B8355829
M. Wt: 160.17 g/mol
InChI Key: QMFQTLYMKDBOCK-UHFFFAOYSA-N
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Description

1-Methoxy-2,7-naphthyridine (CAS 1636162-22-5) is a high-purity chemical compound with the molecular formula C9H8N2O and an average mass of 160.176 Da . It is supplied with the MDL number MFCD34620902 and should be stored sealed in a dry, room-temperature environment to maintain stability . As a member of the naphthyridine family, which comprises diazanaphthalene heterocyclic systems, this compound serves as a valuable building block in medicinal chemistry and drug discovery research . The 2,7-naphthyridine core is a privileged scaffold for developing pharmacologically active molecules. Research indicates that structurally complex 2,7-naphthyridine derivatives can function as potent and highly selective enzyme inhibitors, such as phosphodiesterase type 5 (PDE5) inhibitors, which act by enhancing the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway . This mechanism is critical in physiological processes like smooth muscle relaxation, suggesting potential research applications in areas such as cardiovascular biology and urology . Scientists utilize this compound as a key synthetic intermediate for constructing more complex molecules, exploring structure-activity relationships, and developing novel therapeutic candidates for various diseases. Handle with care; this product may cause skin and eye irritation . This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-methoxy-2,7-naphthyridine

InChI

InChI=1S/C9H8N2O/c1-12-9-8-6-10-4-2-7(8)3-5-11-9/h2-6H,1H3

InChI Key

QMFQTLYMKDBOCK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C=NC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-Methoxy-2,7-naphthyridine and its derivatives have shown promising antimicrobial properties. Research indicates that naphthyridine derivatives can exhibit significant antibacterial activity against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. For instance, derivatives of naphthyridine have been compared favorably to standard antibiotics like ciprofloxacin and vancomycin in terms of efficacy against resistant strains .

Anticancer Properties
The compound has also been explored for its potential as an anticancer agent. Studies have demonstrated that certain naphthyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, this compound derivatives have been synthesized and evaluated for their ability to target specific cancer pathways, showing promise as novel therapeutic agents .

Case Study: Antitumor Activity
A study highlighted the synthesis of this compound derivatives that exhibited significant antitumor activity in vitro. These compounds were found to inhibit cell proliferation in various cancer cell lines, suggesting their potential use as chemotherapeutic agents .

Material Science

Organic Electronics
In material science, this compound has been investigated for its electronic properties. Its potential applications include organic semiconductors and light-emitting diodes (LEDs). The compound's favorable charge transport properties make it suitable for use in organic electronic devices .

Fluorescent Probes
Moreover, naphthyridine derivatives have been utilized as fluorescent probes due to their optical properties. These compounds can be employed in sensing applications for detecting biological molecules, such as thiols and nucleotides .

Chemical Synthesis

Building Blocks for Drug Development
this compound serves as a versatile building block in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties. This versatility makes it a valuable component in drug discovery processes .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against multidrug-resistant bacteria
Anticancer agentsInduces apoptosis in cancer cells
Material ScienceOrganic semiconductorsSuitable for electronic devices due to charge transport
Fluorescent probesUsed for detecting biological molecules
Chemical SynthesisBuilding blocks for drug developmentVersatile modifications enhance biological activity

Comparison with Similar Compounds

Structural Analogues

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
  • Structure : A partially saturated derivative with a methoxy group at the 8-position and a tetrahydro modification in the fused pyridine ring.
  • Molecular Formula : C₉H₁₂N₂O (MW: 164.2) .
  • Key Differences : The tetrahydro modification reduces aromaticity, increasing saturation and likely altering solubility and reactivity compared to the fully aromatic 1-methoxy derivative.
1-Chloro-2,7-naphthyridine
  • Structure : Chlorine substituent at the 1-position instead of methoxy.
  • Synthesis : Prepared via cobalt-catalyzed alkylation of chloronaphthyridines with Grignard reagents (e.g., CoCl₂ in THF) .
  • Reactivity : The electron-withdrawing chlorine enhances susceptibility to nucleophilic substitution, enabling further functionalization (e.g., alkylation or amination) .
1-Amino-3-methyl-2,7-naphthyridine
  • Structure: Amino (-NH₂) and methyl (-CH₃) groups at the 1- and 3-positions, respectively.
  • Synthesis: Produced via condensation of 3-cyano-4-methylpyridine with acetonitrile under basic conditions .
  • Biological Relevance: Amino-substituted naphthyridines are explored for antimicrobial and neurotropic activities .

Substituent Effects on Physicochemical Properties

Comparative studies on 2,7-naphthyridine derivatives highlight the impact of substituents:

  • Electron Density : Methoxy groups increase electron density in the aromatic system, enhancing resonance stabilization. This contrasts with electron-withdrawing groups like chlorine, which reduce electron density .
  • Aromaticity : Methoxy-substituted derivatives exhibit higher aromaticity compared to saturated analogs (e.g., tetrahydro derivatives), as evidenced by infrared spectra and electron spin resonance studies .
  • Solubility : Methoxy groups improve solubility in polar solvents relative to alkyl or halogenated analogs .

Comparative Data Table

Compound Molecular Formula Substituents Aromaticity Electron Density Key Applications
1-Methoxy-2,7-naphthyridine C₉H₈N₂O 1-OCH₃ High Increased Drug design, catalysis
1-Chloro-2,7-naphthyridine C₈H₅ClN₂ 1-Cl High Decreased Intermediate synthesis
8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine C₉H₁₂N₂O 8-OCH₃, tetrahydro Low Moderate Solubility enhancement
1-Amino-3-methyl-2,7-naphthyridine C₉H₁₀N₄ 1-NH₂, 3-CH₃ High Increased Antimicrobial agents

Preparation Methods

Gould-Jacobs Reaction with Methoxy-Substituted Enamines

The Gould-Jacobs reaction, a classical method for synthesizing naphthyridines, involves cyclization of enamine intermediates derived from aminopyridines and β-diketones. For 1-methoxy-2,7-naphthyridine, this approach necessitates incorporating the methoxy group during enamine formation. Baldwin et al. demonstrated that 3-cyano-4-methoxypyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form N,N-dimethyl-2-(3-cyano-4-methoxypyridyl)ethenamine, which undergoes thermal cyclization to yield the naphthyridine core.

Reaction Conditions :

  • Temperature : 150°C for 16 hours

  • Solvent : Toluene or xylene

  • Yield : 50–60%

This method, while effective, faces challenges in scalability due to prolonged reaction times and the need for high-temperature distillation.

Condensation of Diaminopyridines with Carbonyl Equivalents

A one-step synthesis reported in patent literature employs 2,6-diaminopyridine and 1,1,3,3-tetramethoxypropane under acidic conditions. While originally developed for 1,8-naphthyridin-2-amine, adapting this protocol with methoxy-substituted diaminopyridines could theoretically yield this compound.

Optimized Parameters :

  • Acid Catalyst : Acetic acid or phosphoric acid (3:1 v/v to substrate)

  • Temperature : 45–75°C

  • Reaction Time : 30–40 minutes

  • Yield : 70–72% (for analogous compounds)

Post-Synthetic Methoxylation of 1-Hydroxy-2,7-Naphthyridine

Methylation of the 1-Hydroxy Derivative

1-Hydroxy-2,7-naphthyridine serves as a key intermediate for methoxylation. Ikekawa’s seminal work demonstrated that treating this compound with methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) facilitates O-methylation.

Reaction Scheme :

1-Hydroxy-2,7-naphthyridine+MeIK2CO3,DMFThis compound+HI\text{1-Hydroxy-2,7-naphthyridine} + \text{MeI} \xrightarrow{K2CO3, \text{DMF}} \text{this compound} + \text{HI}

Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C

  • Yield : 65–70%

Mitsunobu Reaction for Methoxylation

The Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple methanol with the hydroxyl group. This method avoids harsh bases and improves regioselectivity.

Optimized Protocol :

  • Reagents : DEAD, PPh3, methanol

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Room temperature

  • Yield : 75–80% (extrapolated from analogous reactions)

Halogen Exchange and Nucleophilic Substitution

Methoxylation of 1-Chloro-2,7-Naphthyridine

Chlorine at position 1 can be displaced by methoxide ions under nucleophilic aromatic substitution (NAS) conditions. Patent CN105399739A highlights the use of sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at elevated temperatures.

Reaction Parameters :

  • Substrate : 1-Chloro-2,7-naphthyridine

  • Reagent : NaOMe (2 equiv)

  • Solvent : DMSO

  • Temperature : 120°C

  • Yield : 60–65%

Copper-Catalyzed Coupling Reactions

Ullmann-type coupling utilizing copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand enables methoxylation of 1-bromo-2,7-naphthyridine. This method is advantageous for electron-deficient heterocycles.

Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs2CO3

  • Solvent : 1,4-Dioxane

  • Yield : 55–60%

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance the scalability of naphthyridine synthesis. A two-step process involving enamine formation followed by cyclization achieves higher throughput and reduced reaction times.

Key Metrics :

  • Throughput : 1 kg/hour

  • Purity : >99% (HPLC)

  • Solvent Recovery : 90% (via distillation)

Green Chemistry Approaches

Water-mediated reactions and biocatalytic methods are under exploration. For example, lipase-catalyzed methylation using dimethyl carbonate (DMC) as a methylating agent reduces waste generation.

Efficiency :

  • Catalyst Loading : 5 wt%

  • Temperature : 60°C

  • Yield : 50–55%

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent Yield (%) Scalability
Gould-Jacobs Cyclization3-Cyano-4-methoxypyridineDMF-DMA50–60Moderate
Post-Synthetic Methylation1-Hydroxy-2,7-naphthyridineMeI, K2CO365–70High
Halogen Exchange1-Chloro-2,7-naphthyridineNaOMe60–65High
Mitsunobu Reaction1-Hydroxy-2,7-naphthyridineDEAD, PPh375–80Low

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